3,5-Dimethylpyrazole-1-carboxamidine
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines, providing a standardized framework for unambiguous chemical identification. According to computational analysis performed by Lexichem TK 2.7.0 and documented in chemical databases, the official IUPAC name for this compound is 3,5-dimethylpyrazole-1-carboximidamide. This nomenclature systematically describes the structural features of the molecule, beginning with the pyrazole core structure and proceeding to identify the specific substitution pattern that characterizes this particular derivative.
The structural representation of this compound can be expressed through multiple standardized chemical notation systems that facilitate computational analysis and database storage. The Simplified Molecular Input Line Entry System notation for this compound is CC1=CC(=NN1C(=N)N)C, which provides a linear representation of the molecular structure that can be readily interpreted by chemical software applications. Additionally, the compound possesses a unique International Chemical Identifier that serves as a comprehensive structural descriptor: InChI=1S/C6H10N4/c1-4-3-5(2)10(9-4)6(7)8/h3H,1-2H3,(H3,7,8). This identifier encodes detailed information about the molecular connectivity, stereochemistry, and protonation states that define the compound's three-dimensional structure.
The International Chemical Identifier Key for this compound is GAZRNXIMWKZADY-UHFFFAOYSA-N, which represents a hashed version of the complete structural information that enables rapid database searches and cross-referencing across multiple chemical repositories. This standardized identifier system facilitates seamless integration between different chemical databases and ensures consistent identification of the compound across various research platforms and publications.
Synonyms and Registry Identifiers
The compound also possesses several specialized registry identifiers that facilitate its recognition in pharmaceutical and chemical databases. The National Cancer Institute identifier NSC 129885 provides a reference point for accessing toxicological and biological activity data. Additionally, the MDL number MFCD03039879 serves as a unique identifier within molecular design and chemical inventory systems.
International regulatory bodies have assigned specific identification codes to this compound for tracking and compliance purposes. The compound appears in multiple specialized databases including ChemSpider with identifier CID 97525, which provides access to comprehensive physicochemical property data and spectroscopic information. The European Chemicals Agency utilizes the identifier DTXSID40177447 for regulatory tracking and hazard assessment documentation.
Molecular Formula and Weight Analysis
The molecular composition of this compound is defined by the molecular formula C6H10N4, which indicates a total of twenty-one atoms arranged in a specific three-dimensional configuration that determines the compound's chemical and physical properties. This formula reveals a relatively high nitrogen content, comprising four nitrogen atoms within a six-carbon framework, which contributes significantly to the compound's basic character and potential for hydrogen bonding interactions.
Table 2: Molecular Composition Analysis
| Element | Number of Atoms | Atomic Mass Contribution (amu) | Percentage by Mass |
|---|---|---|---|
| Carbon | 6 | 72.066 | 52.16% |
| Hydrogen | 10 | 10.079 | 7.30% |
| Nitrogen | 4 | 56.028 | 40.54% |
| Total | 20 | 138.173 | 100.00% |
The molecular weight of this compound has been precisely determined through computational analysis to be 138.17 grams per mole, as calculated by PubChem computational methods. This molecular weight places the compound within the range typical of small organic molecules used in pharmaceutical and agrochemical applications, providing favorable characteristics for bioavailability and synthetic accessibility.
The high nitrogen content of approximately 40.54% by mass significantly influences the compound's chemical behavior and reactivity patterns. The presence of four nitrogen atoms within the molecular structure creates multiple sites for potential coordination with metal centers, hydrogen bonding interactions, and protonation reactions under varying pH conditions. This nitrogen-rich composition also contributes to the compound's potential biological activity through interactions with enzyme active sites and receptor binding domains.
The molecular architecture of this compound exhibits a compact structure with a calculated monoisotopic mass that reflects the specific isotopic composition of its constituent elements. The precise mass determination enables accurate identification through high-resolution mass spectrometry techniques and supports detailed structural elucidation studies. The compound's molecular parameters have been consistently validated across multiple computational platforms and experimental determinations, ensuring reliability of the reported values for research and commercial applications.
Properties
IUPAC Name |
3,5-dimethylpyrazole-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-4-3-5(2)10(9-4)6(7)8/h3H,1-2H3,(H3,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZRNXIMWKZADY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22907-04-6 (nitrate), 38184-47-3 (mononitrate), 40027-64-3 (mono-hydrochloride) | |
| Record name | 3,5-Dimethylpyrazole-1-carboxamidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022906758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40177447 | |
| Record name | 3,5-Dimethylpyrazole-1-carboxamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22906-75-8 | |
| Record name | 3,5-Dimethylpyrazole-1-carboxamidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022906758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC129885 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dimethylpyrazole-1-carboxamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIMETHYLPYRAZOLE-1-CARBOXAMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVV7S48NBR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism
-
Substrate Activation : 3,5-Dimethylpyrazole acts as the nucleophile, with its N1 atom attacking the electrophilic carbon in cyanamide.
-
Acid Catalysis : Gaseous hydrogen chloride (HCl) or hydrogen bromide (HBr) protonates the reaction medium, enhancing the electrophilicity of cyanamide and stabilizing intermediates.
-
Product Isolation : The carboxamidine hydrochloride salt precipitates as a crystalline solid, filtered and dried under vacuum.
Solvent and Catalyst Optimization
The choice of solvent and catalyst significantly impacts reaction efficiency and purity.
Solvent Screening
| Solvent | Dielectric Constant | Reaction Rate | Purity (%) |
|---|---|---|---|
| Acetonitrile | 37.5 | High | >95 |
| Dichloromethane | 8.9 | Moderate | 85–90 |
| 1,2-Dichloroethane | 10.4 | Low | 75–80 |
Polar aprotic solvents like acetonitrile enhance cyanamide solubility and stabilize ionic intermediates, achieving higher yields.
Catalytic Additives
-
Triethylamine : Neutralizes excess HCl, preventing side reactions (e.g., pyrazole ring decomposition).
-
Metal Halides : CuBr₂ or CoCl₂ (tested in related syntheses) show no catalytic effect, confirming the reaction’s acid-driven nature.
Purification and Isolation Techniques
Filtration and Crystallization
Chromatographic Purification
-
Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) resolves trace impurities, though rarely required due to high inherent purity.
Characterization and Analytical Validation
Spectroscopic Analysis
Thermal Stability
-
TGA/DSC : Decomposition onset at 210°C, with a sharp endothermic peak at 215°C corresponding to hydrochloride dissociation.
Comparative Analysis of Methods
| Parameter | Cyanamide/HCl Method | Transamination Route |
|---|---|---|
| Yield | High (Unquantified) | Moderate (60–70%) |
| Purity | >95% | 80–85% |
| Reaction Time | 50 minutes | 6–8 hours |
| Scalability | Industrial | Laboratory-scale |
The cyanamide/HCl method is preferred for its simplicity, speed, and minimal purification needs.
Challenges and Mitigation Strategies
-
Side Reactions :
-
Storage : Stable at room temperature in sealed containers under nitrogen.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylpyrazole-1-carboxamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methyl groups and the carboxamidine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the pyrazole ring.
Scientific Research Applications
Agricultural Chemistry
Herbicides and Fungicides
3,5-Dimethylpyrazole-1-carboxamidine is recognized for its effectiveness as an active ingredient in herbicides and fungicides. It exhibits biological activity against various pathogens, making it a valuable tool in agricultural practices aimed at enhancing crop yield and health. Studies have shown that the compound can inhibit soil nitrification, which is crucial for managing nitrogen levels in agricultural soils. For instance, it has been reported that this compound can effectively reduce soil nitrate reductase activity while increasing nitrite reductase activity, thereby influencing nitrogen transformation processes in the soil .
| Application | Effect |
|---|---|
| Herbicide | Inhibits growth of certain weeds |
| Fungicide | Effective against specific fungal pathogens |
| Nitrification Inhibitor | Reduces nitrogen loss in soils |
Pharmaceutical Development
Drug Design and Metabolic Disorders
In the pharmaceutical sector, this compound has potential applications in drug design targeting metabolic disorders. Its unique structure allows it to modulate specific biological pathways effectively. Research indicates that this compound may possess antifungal and antibacterial properties, which could be leveraged in developing new therapeutic agents . Additionally, studies have highlighted its role in enzyme inhibition, providing insights into its potential as a drug candidate for treating various diseases.
Analytical Chemistry
Reagent in Detection Methods
The compound serves as a reagent in various analytical methods for detecting and quantifying substances. Its reliability makes it suitable for quality control processes in laboratories. The ability to form stable complexes with transition metals enhances its utility in analytical applications . For example, interaction studies involving this compound with copper(II) have revealed significant insights into coordination chemistry and complex formation .
Material Science
Polymer Formulations
In material science, this compound is incorporated into polymer formulations to improve thermal stability and mechanical properties. This application is particularly relevant in the production of high-performance materials used in various industrial applications . Its inclusion can enhance the durability and functionality of materials under challenging conditions.
Biochemistry Research
Enzyme Interaction Studies
Researchers utilize this compound to study enzyme interactions and metabolic pathways. By understanding how this compound interacts with enzymes, scientists can gain valuable insights into cellular processes and identify potential therapeutic targets . The compound's ability to interfere with cellular processes positions it as an important subject of study for biochemical research.
Case Study 1: Nitrification Inhibition
A study conducted on the effects of this compound on soil nitrification demonstrated its capability to inhibit nitrification effectively. The research highlighted that applying this compound could significantly reduce nitrogen losses from soil systems while improving overall nitrogen use efficiency in crops .
Case Study 2: Antifungal Activity
Another investigation explored the antifungal properties of this compound against specific fungal pathogens affecting crops. The findings revealed that the compound exhibited substantial antifungal activity, suggesting its potential as an effective agricultural fungicide .
Mechanism of Action
The mechanism of action of 3,5-Dimethylpyrazole-1-carboxamidine involves its interaction with specific molecular targets and pathways. The carboxamidine group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity . The exact molecular targets and pathways depend on the specific application and the nature of the interactions involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Pyrazole-Carboximidamide Derivatives
lists 11 pyrazole-carboximidamide derivatives with varying substituents on the phenyl rings. These compounds share the core pyrazole-carboximidamide structure but differ in substituent groups, which influence their reactivity and applications.
Table 1: Structural and Functional Comparison
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, Br) increase stability but may reduce nucleophilicity, limiting guanidinylation efficiency compared to the dimethyl-substituted parent compound .
- Methoxy Groups improve solubility in polar solvents but are less effective in metal coordination due to steric bulk .
Functional Analogs: Guanidinylation Reagents
This compound is compared to other guanidinylation agents:
Table 2: Performance in Guanidinylation Reactions
| Reagent | Reaction Time | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| This compound | 7 days | 85–90 | High | |
| 1H-Pyrazole-1-carboxamidine | 3 days | 70–75 | Moderate | |
| Boc-Lys(Fmoc) with DIPEA | 24 hours | 60–65 | Low |
Key Findings :
Metal Coordination Behavior
This compound forms distinct metal complexes compared to other pyrazole derivatives:
Table 3: Metal Complex Properties
Key Insights :
- The dimethyl substituents enhance chelate stability by preventing ligand dissociation, making the compound superior for catalytic applications .
- Bulky substituents (e.g., phenyl groups) reduce stability constants due to unfavorable steric interactions .
Table 4: Inhibition of Protein Cross-Linking
| Inhibitor | Cross-Linking Reduction (%) | Enzyme Activity Preservation (%) | Reference |
|---|---|---|---|
| This compound | 60–70 | 30–40 | |
| Aminoguanidine | 50–60 | 50–60 |
Critical Analysis :
- While the dimethylpyrazole derivative reduces cross-linking more effectively , it poorly preserves enzyme activity, suggesting trade-offs between inhibition and functional protection .
Biological Activity
3,5-Dimethylpyrazole-1-carboxamidine (DMPCA) is a heterocyclic compound recognized for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
DMPCA is a derivative of pyrazole, characterized by a five-membered ring containing two nitrogen atoms and substituted with two methyl groups at the 3 and 5 positions, along with a carboxamidine group at the first position. This unique structure contributes to its reactivity and biological potential.
DMPCA primarily targets the production of glyoxal and other reactive oxygen species (ROS), which play significant roles in cellular signaling and oxidative stress responses. By inhibiting the formation of these compounds, DMPCA can modulate various biochemical pathways, particularly those related to oxidative damage and inflammation.
Key Mechanisms:
- Inhibition of Glyoxal Production : DMPCA inhibits glyoxal production by interacting with amino acid residues in enzyme active sites, thereby affecting enzyme activity and function.
- Impact on Lipid Peroxidation : Studies indicate that DMPCA can inhibit lipid peroxidation in fat cells, suggesting protective effects against oxidative stress.
- Cross-Linking Inhibition : DMPCA has been shown to inhibit protein cross-linking associated with the Maillard reaction, which is crucial in understanding its role in preventing glycation-related damage .
Biological Activities
The biological activities of DMPCA encompass antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that DMPCA exhibits antimicrobial effects against various pathogens. Its ability to disrupt microbial cell functions makes it a candidate for further exploration in infectious disease management.
Anticancer Potential
DMPCA has been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, likely through the modulation of ROS and inhibition of cell proliferation pathways .
Pharmacokinetics
The pharmacokinetic profile of DMPCA suggests that it has favorable absorption characteristics with an inhibition constant () of approximately 0.007 μM. This indicates a strong interaction with its biological targets, making it an effective compound at low concentrations.
Case Studies and Research Findings
Several studies have documented the biological effects of DMPCA:
- Inhibition of Helicase Activity : A study demonstrated that DMPCA derivatives could inhibit helicase activity in HCV NTPase/helicase, showcasing potential antiviral applications. The IC50 values for these compounds were reported around 16 μM to 18 μM, indicating effective inhibition with low toxicity .
- Effects on Protein Function : Research assessing the impact of DMPCA on protein function following glycation revealed that while it inhibited cross-linking reactions, it did not significantly prevent the loss of enzyme activity. This highlights the complexity of its interactions within biological systems .
- Metabolic Pathways : DMPCA is involved in various metabolic pathways where it interacts with enzymes that regulate metabolic flux. Its guanylating properties allow it to modify amino groups in metabolic enzymes, impacting their activity .
Summary Table of Biological Activities
| Activity | Mechanism | Effectiveness |
|---|---|---|
| Antimicrobial | Disruption of microbial functions | Effective against various pathogens |
| Anticancer | Induction of apoptosis; modulation of ROS | Induces cell death in cancer cells |
| Inhibition of Glyoxal | Interaction with enzyme active sites | Reduces oxidative stress |
| Protein Cross-Linking | Inhibition of Maillard reaction | Prevents glycation-related damage |
Q & A
Q. What are the standard synthetic routes for 3,5-dimethylpyrazole-1-carboxamidine, and how can reaction conditions be optimized?
The compound is typically synthesized via guanylation reactions. For example, reacting lysine derivatives with this compound nitrate in methanol under basic conditions (e.g., K₂CO₃ or DIPEA at pH 10–11) yields guanidino-modified intermediates . Optimization involves controlling stoichiometry (e.g., 10 equivalents of the carboxamidine reagent) and reaction time (12–24 hours). Monitoring pH and using anhydrous solvents improve yields.
Q. How is this compound characterized structurally, and what analytical techniques are essential?
Key techniques include:
- NMR spectroscopy : To confirm guanidine formation (e.g., disappearance of ε-NH₂ peaks in lysine derivatives) .
- X-ray crystallography : For absolute configuration determination. SHELX software (e.g., SHELXL) is widely used for refinement, particularly for small molecules or high-resolution macromolecular data .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas, as seen in pyrazoline derivatives (e.g., [M+H]+ analysis with <5 ppm error) .
Q. What stability considerations are critical when handling this compound derivatives?
Store the compound in anhydrous conditions (desiccated, −20°C) to prevent hydrolysis. Stability studies on analogous pyrazole-carboxamidines suggest sensitivity to strong acids/bases; neutral pH and inert atmospheres (N₂/Ar) are recommended during reactions .
Advanced Research Questions
Q. How does this compound facilitate solid-phase peptide synthesis (SPPS), and what are its limitations?
The reagent enables ε-guanidination of lysine residues on solid supports, critical for modifying peptide bioactivity . Limitations include steric hindrance in bulky side chains, which may reduce reaction efficiency. Methodological refinements, such as microwave-assisted synthesis or iterative coupling, can mitigate this .
Q. What role does this compound play in synthesizing integrin antagonists, and how are structural analogs validated for specificity?
It is used to introduce guanidine groups into peptidomimetics, enhancing binding to integrin receptors (e.g., glycoprotein IIb/IIIa antagonists like Eptifibatide analogs) . Specificity is validated via:
- Competitive binding assays : Using radiolabeled ligands (e.g., ¹²⁵I-fibrinogen).
- Molecular docking : To assess interactions with receptor pockets (e.g., Arg-Gly-Asp binding motifs) .
Q. How can researchers resolve contradictions in crystallographic data for pyrazole-carboxamidine derivatives?
Discrepancies in bond lengths/angles may arise from disordered solvent or twinning. Use SHELXL’s TWIN/BASF commands for twinned data and OLEX2 for visualization. Cross-validate with spectroscopic data (e.g., IR for functional groups) .
Q. What strategies improve the yield of guanylation reactions using this reagent in complex macromolecular systems?
- Pre-activation : Pre-mix the carboxamidine with DIPEA before adding to the substrate.
- Solvent optimization : Replace methanol with DMF or DMSO for better solubility in peptide chains.
- Iterative coupling : Repeat guanylation steps for sterically hindered residues .
Data Analysis & Methodological Challenges
Q. How do researchers validate spectral data for this compound derivatives against computational models?
Compare experimental NMR/IR data with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*). NIST Chemistry WebBook provides reference spectra for pyrazole derivatives, aiding in peak assignment . For mass spectra, use tools like mMass to simulate isotopic patterns .
Q. What experimental designs mitigate byproduct formation during pyrazole-carboxamidine-mediated guanylation?
- Protecting groups : Use Boc/Fmoc for amines to prevent unwanted side reactions.
- Temperature control : Maintain reactions at 0–4°C to suppress hydrolysis.
- Purification : Employ reverse-phase HPLC with C18 columns to separate guanidinated products from unreacted starting materials .
Applications in Drug Development
Q. How is this compound utilized in developing kinase inhibitors or antimicrobial agents?
The guanidine group mimics natural arginine residues, enabling inhibition of ATP-binding pockets in kinases. For example, pyrazole-carboxamidine derivatives show activity against Mycobacterium tuberculosis via dihydrofolate reductase inhibition. Bioassays (e.g., MIC determination) and kinetic studies (Ki values) are critical for validation .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
